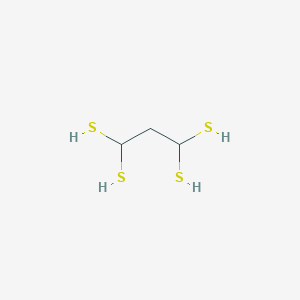
1,1,3,3-Propanetetrathiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3-Propanetetrathiol is an organosulfur compound with the molecular formula C3H8S4 It is characterized by the presence of four thiol (–SH) groups attached to a propane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,3,3-Propanetetrathiol can be synthesized through several methods. One common approach involves the reaction of 1,3-dichloropropane with sodium hydrosulfide (NaHS) under basic conditions. The reaction proceeds as follows: [ \text{ClCH}_2\text{CH}_2\text{CH}_2\text{Cl} + 4 \text{NaHS} \rightarrow \text{HSCH}_2\text{CH}_2\text{CH}_2\text{SH} + 2 \text{NaCl} ]
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,3,3-Propanetetrathiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiols or hydrocarbons.
Substitution: The thiol groups can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Simpler thiols (R-SH) or hydrocarbons (R-H).
Substitution: Thioethers (R-S-R’) or thioesters (R-S-CO-R’).
Wissenschaftliche Forschungsanwendungen
1,1,3,3-Propanetetrathiol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organosulfur compounds.
Biology: Investigated for its potential as a reducing agent in biochemical assays.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of polymers, coatings, and as a corrosion inhibitor.
Wirkmechanismus
The mechanism by which 1,1,3,3-Propanetetrathiol exerts its effects is primarily through its thiol groups. These groups can donate electrons, making the compound an effective reducing agent. The molecular targets include various oxidizing agents and free radicals, which are neutralized by the thiol groups. This action helps in preventing oxidative damage in biological systems and industrial applications.
Vergleich Mit ähnlichen Verbindungen
1,3-Propanedithiol: Contains two thiol groups and is used in similar applications but has lower reactivity compared to 1,1,3,3-Propanetetrathiol.
1,2-Ethanedithiol: Contains two thiol groups and is used in the synthesis of cyclic compounds and as a cross-linking agent.
Uniqueness: this compound is unique due to its four thiol groups, which provide higher reactivity and versatility in chemical reactions. This makes it more effective in applications requiring strong reducing agents or multiple functionalization sites.
Eigenschaften
CAS-Nummer |
577778-15-5 |
|---|---|
Molekularformel |
C3H8S4 |
Molekulargewicht |
172.4 g/mol |
IUPAC-Name |
propane-1,1,3,3-tetrathiol |
InChI |
InChI=1S/C3H8S4/c4-2(5)1-3(6)7/h2-7H,1H2 |
InChI-Schlüssel |
GOVVLJWSPNJBQC-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(S)S)C(S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{(E)-[5-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]diazenyl}benzonitrile](/img/structure/B14227872.png)
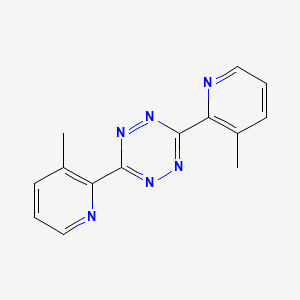
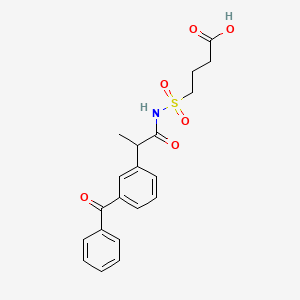
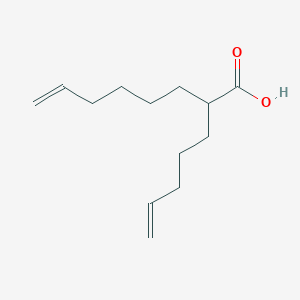
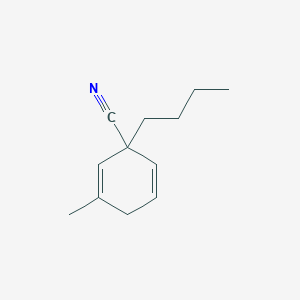
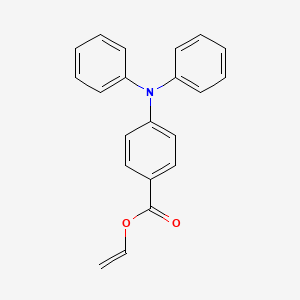
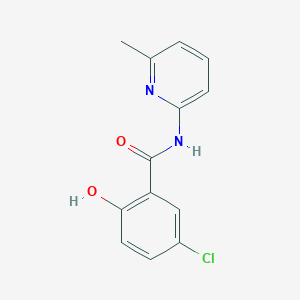
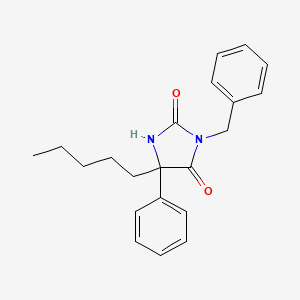
![2-chloro-N-[2-(6-chloropyridin-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14227940.png)
![5-Heptynal, 3,3-bis[(phenylmethoxy)methyl]-](/img/structure/B14227941.png)
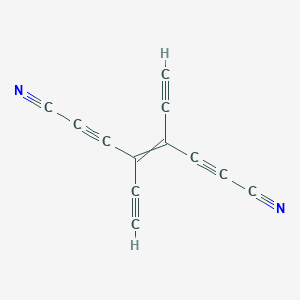
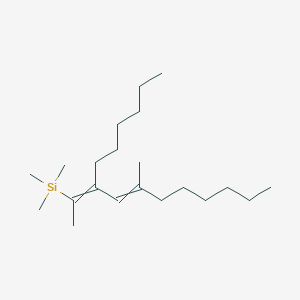
![3-[(7-Phenylhept-3-yn-2-yl)oxy]prop-2-en-1-ol](/img/structure/B14227972.png)
![1-[1-(5-Nitrothiophen-2-yl)hex-1-en-2-yl]pyrrolidine](/img/structure/B14227973.png)
